![molecular formula C15H20ClN3O2 B2762063 2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1240843-76-8](/img/structure/B2762063.png)
2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as CP-690,550, is a small molecule drug that has been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. CP-690,550 is a Janus kinase (JAK) inhibitor that works by inhibiting the activity of JAK enzymes, which play a critical role in the immune system.
Mechanism of Action
2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of several cytokines and growth factors that play a critical role in the immune system. By inhibiting JAK activity, 2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide reduces the production of cytokines and other immune system proteins that contribute to inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of JAK activity, the reduction of cytokine production, and the suppression of immune system activity. These effects contribute to the drug's ability to reduce inflammation and tissue damage in autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide for lab experiments is its specificity for JAK enzymes, which allows for more targeted inhibition of the immune system. However, one limitation is that 2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide may have off-target effects on other signaling pathways, which could lead to unintended side effects.
Future Directions
Future research on 2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide could focus on exploring its potential in treating other autoimmune diseases, such as multiple sclerosis, and investigating its long-term safety and efficacy. Additionally, research could be conducted to identify biomarkers that could predict patient response to 2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide and to develop personalized treatment strategies for autoimmune diseases.
Synthesis Methods
The synthesis of 2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 1-cyano-1,2-dimethylpropylamine to form the intermediate compound 2-(5-chloro-2-methoxyphenylamino)-N-(1-cyano-1,2-dimethylpropyl)acetamide. This intermediate is then reacted with acetic anhydride to form the final product, 2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide.
Scientific Research Applications
2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has been extensively studied in preclinical and clinical trials for its potential in treating autoimmune diseases. In a phase II clinical trial, 2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide was found to be effective in reducing the symptoms of rheumatoid arthritis and improving joint function. In another clinical trial, 2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide was shown to be effective in treating psoriasis, with significant improvements in skin lesions observed in patients.
properties
IUPAC Name |
2-(5-chloro-2-methoxyanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-10(2)15(3,9-17)19-14(20)8-18-12-7-11(16)5-6-13(12)21-4/h5-7,10,18H,8H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIREZIKKWMRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=C(C=CC(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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